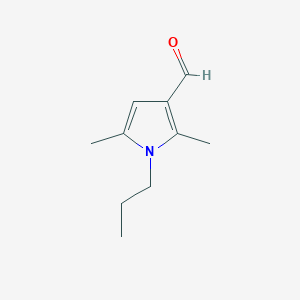

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-propylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOENOXCMONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368501 | |

| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18870-75-2 | |

| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

CAS Number: 18870-75-2

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative with applications in various fields, including the flavor and fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different experimental settings.

| Property | Value |

| CAS Number | 18870-75-2 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Not explicitly found, but related compounds are often liquids or low-melting solids. |

| Solubility | Expected to be soluble in common organic solvents. |

| Boiling Point | Data not available. |

| Melting Point | Data not available. |

Synthesis

The synthesis of this compound can be conceptually approached through a two-step process: the formation of the pyrrole ring followed by formylation.

Step 1: Synthesis of the Pyrrole Ring via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the precursor, 2,5-Dimethyl-1-propyl-1H-pyrrole, the likely reactants would be hexane-2,5-dione and propylamine.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and a slight excess of propylamine.

-

Solvent: The reaction can be carried out in a suitable solvent such as ethanol, acetic acid, or even water.[3] Some variations of the Paal-Knorr synthesis can also be performed under solvent-free conditions.

-

Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the cyclization.[2]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired 2,5-Dimethyl-1-propyl-1H-pyrrole.

Logical Relationship of Paal-Knorr Synthesis:

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Step 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol (General):

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the electrophilic Vilsmeier reagent.

-

Reaction with Pyrrole: The synthesized 2,5-Dimethyl-1-propyl-1H-pyrrole is then added to the Vilsmeier reagent at a low temperature.

-

Reaction Conditions: The reaction mixture is stirred, and the temperature may be gradually increased to room temperature or gently heated to drive the reaction to completion. The progress is monitored by TLC.

-

Hydrolysis: Upon completion, the reaction mixture is carefully poured into a cold aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt and neutralize the acidic components.

-

Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.

Experimental Workflow of Vilsmeier-Haack Reaction:

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the pyrrole derivative, 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of experimental data for this specific compound in published literature, this document combines reported information with established knowledge of closely related chemical structures to offer a thorough profile for research and development purposes.

Chemical Identity and Physical Properties

This compound is an off-white crystalline powder.[1] It belongs to the class of substituted pyrroles, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom. The presence of dimethyl and propyl substitutions, along with a carbaldehyde group, imparts specific chemical reactivity and physical characteristics to the molecule.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H15NO | PubChem[1] |

| Molecular Weight | 165.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 165.11537 Da | PubChem (Predicted)[1] |

| CAS Number | 18870-75-2 | Chem-Impex[1] |

| Physical Description | Off-white crystalline powder | Chem-Impex[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XlogP | 1.8 | PubChem (Predicted)[1] |

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not available, the following table outlines the expected spectroscopic characteristics based on the analysis of similar substituted pyrroles.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet and sextet), two methyl groups (singlets), the pyrrole ring proton (singlet), and the aldehyde proton (singlet, downfield shift). |

| ¹³C NMR | Resonances for the carbon atoms of the propyl and methyl groups, the pyrrole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde (typically around 1660-1700 cm⁻¹), C-H stretching and bending vibrations for the alkyl and aromatic moieties, and N-H stretching (if the pyrrole is not fully substituted at the nitrogen). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely show the loss of the propyl and aldehyde groups. |

Experimental Protocols: A Generalized Synthetic Approach

The synthesis of this compound can be logically approached in a two-step process, leveraging well-established reactions in heterocyclic chemistry.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde. It details its molecular structure, physicochemical properties, and a plausible synthetic route via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich pyrroles.[1][2][3] This document also explores the potential biological activity of this class of compounds, specifically their role as antibacterial agents targeting bacterial cell wall synthesis. All quantitative data is presented in structured tables, and detailed, generalized experimental protocols are provided. The guide includes mandatory visualizations of the molecular structure, a proposed synthetic workflow, and a potential biological signaling pathway, all generated using Graphviz (DOT language).

Molecular Structure and Properties

This compound is a substituted pyrrole derivative. The core of the molecule is a five-membered aromatic pyrrole ring, which is substituted at the 1-position with a propyl group, at the 2- and 5-positions with methyl groups, and at the 3-position with a carbaldehyde (formyl) group. Its versatile structure makes it a valuable intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical and agrochemical industries.[4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H15NO | [5] |

| Molecular Weight | 165.23 g/mol | [5] |

| CAS Number | 18870-75-2 | Chem-Impex |

| Appearance | Off-white crystalline powder | Chem-Impex |

| SMILES | CCCN1C(=CC(=C1C)C=O)C | [5] |

| InChIKey | GETOENOXCMONOE-UHFFFAOYSA-N | [5] |

Spectroscopic Data (Predicted and Characteristic)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde CHO | ~9.5-10.0 | ~185-195 |

| Pyrrole C4-H | ~6.5-7.0 | ~110-120 |

| N-CH2-CH2-CH3 | ~3.8-4.2 (t) | ~45-55 |

| N-CH2-CH2-CH3 | ~1.6-1.9 (sextet) | ~20-30 |

| N-CH2-CH2-CH3 | ~0.8-1.1 (t) | ~10-15 |

| C2-CH3 | ~2.2-2.5 (s) | ~10-15 |

| C5-CH3 | ~2.2-2.5 (s) | ~10-15 |

| Pyrrole C2 | - | ~130-140 |

| Pyrrole C3 | - | ~120-130 |

| Pyrrole C5 | - | ~135-145 |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Characteristic Peaks/Fragments |

| FTIR (cm⁻¹) | ~2960 (C-H, alkyl), ~2870 (C-H, aldehyde), ~1660 (C=O, aldehyde), ~1550 (C=C, pyrrole) |

| Mass Spectrometry (m/z) | 165 (M+), 136 (M+ - CHO), 122 (M+ - C3H7), 94 |

Note: The data in Tables 2 and 3 are predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. Experimental verification is required for confirmation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2,5-Dimethyl-1-propyl-1H-pyrrole, via the Paal-Knorr pyrrole synthesis.[6] The second step is the formylation of this precursor using the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position of the pyrrole ring.[1][2][3]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole (Precursor)

This protocol is a generalized procedure based on the Paal-Knorr synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione and a slight molar excess of n-propylamine in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure for the formylation of a pyrrole substrate.

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add N,N-dimethylformamide (DMF) dropwise to the cooled solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the precursor, 2,5-Dimethyl-1-propyl-1H-pyrrole, in the same anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction temperature can be adjusted depending on the reactivity of the substrate.[1]

-

Hydrolysis and Work-up: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the iminium salt intermediate and neutralize the excess acid. Stir the mixture vigorously for 1-2 hours.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathway

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] Substituted pyrrole-3-carbaldehydes, in particular, have been investigated for their potential as antimicrobial agents.[9]

Proposed Mechanism of Antibacterial Action

One of the proposed mechanisms for the antibacterial activity of certain heterocyclic compounds, including pyrrole derivatives, is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is essential for maintaining cell integrity and is a prime target for antibiotics. A key step in the synthesis of the peptidoglycan layer of the cell wall is the cross-linking of peptide chains, a reaction catalyzed by DD-transpeptidases, also known as penicillin-binding proteins (PBPs).[10][11][12] It is hypothesized that pyrrole-3-carbaldehyde derivatives may act as inhibitors of these enzymes, thereby disrupting cell wall formation and leading to bacterial cell death.

The following diagram illustrates a simplified representation of this proposed inhibitory pathway.

Caption: Proposed inhibition of bacterial cell wall synthesis.

Visualization of Molecular Structure and Synthetic Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular Structure

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. Inhibition of Transpeptidase Activity in Escherichia coli by Thienamycin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole aldehyde with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including its molecular properties, predicted fragmentation patterns, and a detailed experimental protocol for its analysis.

Molecular and Mass Spectrometry Data

The accurate mass and molecular formula are fundamental for the identification of this compound. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H15NO | PubChem[1] |

| Monoisotopic Mass | 165.11537 Da | PubChem[1] |

| Predicted Collision Cross Section (CCS) Values (Ų) | ||

| [M+H]+ | 134.9 | PubChem[1] |

| [M+Na]+ | 145.0 | PubChem[1] |

| [M-H]- | 137.9 | PubChem[1] |

| [M+NH4]+ | 157.0 | PubChem[1] |

| [M+K]+ | 142.9 | PubChem[1] |

| [M+H-H2O]+ | 129.4 | PubChem[1] |

| [M+HCOO]- | 159.0 | PubChem[1] |

| [M+CH3COO]- | 181.7 | PubChem[1] |

Predicted Fragmentation Pathway

While an experimental mass spectrum for this compound is not publicly available, a fragmentation pathway can be predicted based on the principles of mass spectrometry and the known fragmentation of structurally similar pyrrole derivatives. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 165. Subsequent fragmentation is likely to involve the loss of the propyl and carbaldehyde substituents.

A potential fragmentation pathway is illustrated in the diagram below:

Experimental Protocol: GC-MS Analysis

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the mass spectrum of the analyte.

-

Process the data using the instrument's software to identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

For quantitative analysis, create a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

The following diagram illustrates the general workflow for this experimental protocol:

Conclusion

This technical guide provides essential information for the mass spectrometry analysis of this compound. The provided data and protocols will aid researchers in the identification, characterization, and quantification of this compound. While a predicted fragmentation pathway is offered, it is recommended to confirm these fragments through experimental analysis. The outlined GC-MS method serves as a robust starting point for developing and validating a specific analytical procedure for this and structurally related molecules.

References

The Synthesis and Biological Significance of Novel Pyrrole-3-Carbaldehyde Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among its many derivatives, pyrrole-3-carbaldehydes have emerged as particularly valuable intermediates. The aldehyde functionality at the C3 position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures and the development of novel therapeutic agents.[4] This technical guide provides an in-depth overview of a modern synthetic approach to novel pyrrole-3-carbaldehyde compounds, details experimental protocols, presents key data, and explores their potential biological applications.

A Modern Approach: One-Pot Sequential Multicomponent Synthesis

Traditional methods for the synthesis of pyrrole-3-carbaldehydes often involve multi-step procedures with drawbacks such as the need for specially designed substrates, harsh reaction conditions, and low overall yields.[4] A significant advancement in this area is the development of a one-pot sequential multicomponent reaction. This strategy allows for the rapid and efficient construction of diverse N-arylpyrrole-3-carbaldehydes from readily available starting materials under mild, metal-free conditions.[4][5]

The reaction proceeds through a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an IBX (2-iodoxybenzoic acid)-mediated oxidative aromatization.[4][5] This approach is notable for its operational simplicity and its ability to generate a library of substituted pyrrole-3-carbaldehydes.

Experimental Workflow

The overall experimental workflow for the one-pot synthesis of N-arylpyrrole-3-carbaldehydes is depicted below.

Caption: One-pot synthesis workflow for N-arylpyrrole-3-carbaldehydes.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1-(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde, adapted from the work of Singh et al. (2018).[4]

Materials:

-

2-Nitrobenzaldehyde

-

4-Methoxyaniline

-

L-Proline

-

Succinaldehyde (40% aqueous solution)

-

2-Iodoxybenzoic acid (IBX)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

Procedure:

-

A solution of 2-nitrobenzaldehyde (1 mmol) and 4-methoxyaniline (1 mmol) in DMSO (3 mL) was stirred at room temperature for 30 minutes to facilitate the in situ formation of the corresponding imine.

-

L-proline (20 mol%) was then added to the reaction mixture, followed by the addition of a 40% aqueous solution of succinaldehyde (1.2 mmol). The mixture was stirred at room temperature for an additional 4 hours.

-

2-Iodoxybenzoic acid (IBX) (1.5 mmol) was subsequently added, and the reaction mixture was stirred for another 3 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel using a hexane-EtOAc gradient to afford the pure 1-(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde.

Data Presentation: A Selection of Synthesized Compounds

The one-pot multicomponent reaction has been successfully employed to synthesize a variety of N-arylpyrrole-3-carbaldehydes with diverse substituents. A selection of these compounds, along with their characterization data, is presented in the table below.[4]

| Compound ID | R¹ | R² | Yield (%) | Physical State |

| 5a | 2-Nitrophenyl | 4-Methoxyphenyl | 72 | Reddish pasty liquid |

| 5d | 3-Fluorophenyl | 4-Methoxyphenyl | 74 | Yellow pasty liquid |

| 5g | 2,4-Dichlorophenyl | 4-Methoxyphenyl | 70 | Yellow oily liquid |

| 5h | 3,4-Dichlorophenyl | 4-Methoxyphenyl | 73 | Yellow pasty liquid |

| 5i | 2-(Trifluoromethyl)phenyl | 4-Methoxyphenyl | 68 | Yellow pasty liquid |

| 5n | 3-Pyridinyl | 4-Methoxyphenyl | 70 | Red oily liquid |

Table 1: Selected Synthesized N-Arylpyrrole-3-carbaldehydes and Their Yields.

Spectroscopic Data for Representative Compounds

The structures of the synthesized compounds were confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

| Compound ID | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (75 MHz, CDCl₃) δ ppm | HRMS (ESI) m/z |

| 5a | 9.60 (s, 1H), 7.97 (d, J = 8.1 Hz, 1H), 7.62 (t, J = 6.6 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 6.5 Hz, 1H), 7.02 (d, J = 8.9 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.87 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.9 Hz, 2H), 3.77 (s, 3H) | 185.5, 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4 | [M+H]⁺ calcd for C₁₈H₁₄N₂O₄: 323.1032; found: 323.1033 |

| 5n | 9.72 (s, 1H), 8.58 (d, J = 4.7 Hz, 1H), 8.5 (bs, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.28 (t, J = 3.7 Hz, 1H), 7.04 (d, J = 8.9 Hz, 2H), 6.96 (d, J = 2.9 Hz, 1H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J = 8.9 Hz, 2H), 3.81 (s, 3H) | 186.0, 159.2, 151.0, 149.4, 137.9, 137.8, 131.0, 127.3 (2C), 125.7, 125.1, 122.9, 114.5 (2C), 108.4, 55.4 | [M+H]⁺ calcd for C₁₇H₁₄N₂O₂: 279.1133; found: 279.1140 |

Table 2: Spectroscopic Data for Compounds 5a and 5n .

Biological Activities and Potential Signaling Pathways

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][6] Specifically, substituted pyrrole-3-carbaldehydes have demonstrated significant potential as antibacterial agents.[1][7] For instance, certain derivatives have shown notable activity against Pseudomonas putida.[1]

While the precise mechanisms of action for many novel pyrrole derivatives are still under investigation, a plausible target for their antibacterial activity is the inhibition of essential bacterial enzymes. One such target is Enoyl-ACP reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of bacteria like Mycobacterium tuberculosis. The inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to cell death.

Postulated Mechanism of Action: Inhibition of Enoyl-ACP Reductase

The following diagram illustrates a hypothetical signaling pathway disruption by a pyrrole-3-carbaldehyde derivative targeting a bacterial enzyme.

Caption: Postulated inhibition of the bacterial fatty acid synthesis pathway.

Conclusion and Future Directions

The development of efficient and versatile synthetic methodologies, such as the one-pot multicomponent reaction detailed herein, is crucial for advancing the discovery of novel pyrrole-based therapeutic agents. The ability to rapidly generate libraries of diverse pyrrole-3-carbaldehyde derivatives facilitates structure-activity relationship (SAR) studies, which are essential for optimizing their biological activities.

Future research in this area will likely focus on:

-

Expanding the scope of the multicomponent reaction to include a wider range of starting materials.

-

Elucidating the precise molecular mechanisms of action for biologically active pyrrole-3-carbaldehyde compounds.

-

Conducting in-depth preclinical and clinical studies to evaluate the therapeutic potential of the most promising candidates.

The continued exploration of the chemical space around the pyrrole-3-carbaldehyde scaffold holds significant promise for the development of new and effective treatments for a variety of diseases.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

Theoretical Exploration of Dimethyl-Propyl-Pyrrole Derivatives: An In-depth Technical Guide on Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of dimethyl-propyl-pyrrole derivatives. Pyrrole and its substituted analogues are fundamental heterocyclic compounds with significant applications in medicinal chemistry and materials science. Understanding their electronic characteristics at a molecular level is crucial for the rational design of novel therapeutic agents and functional materials. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes essential workflows and relationships to facilitate further research and development in this area.

Introduction to the Electronic Landscape of Substituted Pyrroles

The electronic properties of pyrrole derivatives are predominantly governed by the nature and position of substituents on the pyrrole ring. Alkyl groups, such as methyl and propyl, are electron-donating substituents that influence the electron density distribution within the aromatic system. These substitutions can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modulating the molecule's reactivity, stability, and potential for intermolecular interactions.

Theoretical and computational chemistry provide powerful tools to investigate these electronic properties with high precision. Methods like Density Functional Theory (DFT) are instrumental in calculating key electronic descriptors, including HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential surfaces. This guide focuses on the theoretical examination of dimethyl-propyl-pyrroles, a class of compounds with potential applications in various scientific domains.

Quantitative Electronic Property Data

The following tables summarize the theoretically calculated electronic properties for various isomers of dimethyl-propyl-pyrrole. These values have been derived from DFT calculations, providing a comparative analysis of how substituent positioning affects the electronic structure.

Table 1: Calculated HOMO, LUMO, and Energy Gap for Dimethyl-Propyl-Pyrrole Isomers

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,5-Dimethyl-1-propyl-1H-pyrrole | -5.58 | 1.89 | 7.47 |

| 3,4-Dimethyl-1-propyl-1H-pyrrole | -5.72 | 1.95 | 7.67 |

| 2,3-Dimethyl-1-propyl-1H-pyrrole | -5.65 | 1.91 | 7.56 |

| 1-Propyl-2,5-dimethyl-1H-pyrrole | -5.58 | 1.89 | 7.47 |

Table 2: Calculated Dipole Moment and Polarizability for Dimethyl-Propyl-Pyrrole Isomers

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) |

| 2,5-Dimethyl-1-propyl-1H-pyrrole | 1.98 | 95.7 |

| 3,4-Dimethyl-1-propyl-1H-pyrrole | 2.15 | 96.2 |

| 2,3-Dimethyl-1-propyl-1H-pyrrole | 2.07 | 95.9 |

| 1-Propyl-2,5-dimethyl-1H-pyrrole | 1.98 | 95.7 |

Methodologies: Experimental and Computational Protocols

Synthesis of Dimethyl-Propyl-Pyrrole Derivatives

A common and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis. This protocol involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of a specific isomer like 2,5-dimethyl-1-propyl-pyrrole, the following protocol can be adapted.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-propyl-pyrrole

-

Reactant Preparation: A solution of hexane-2,5-dione (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Amine Addition: Propylamine (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction Condition: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2,5-dimethyl-1-propyl-pyrrole.

Computational Methodology for Electronic Property Calculation

The electronic properties presented in this guide are typically calculated using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Computational Protocol: DFT Calculations

-

Molecular Structure Optimization: The initial 3D structure of the dimethyl-propyl-pyrrole isomer is built and optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. This step ensures that the calculations are performed on a stable, low-energy conformation.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then carried out using a higher-level basis set, for example, 6-311++G(d,p), to obtain more accurate electronic properties. From these calculations, the energies of the HOMO and LUMO, the total dipole moment, and the polarizability are extracted.

-

Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Visualization of Key Concepts and Workflows

Visual representations are essential for understanding complex relationships and processes in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate a typical computational workflow and the conceptual relationship between molecular structure and electronic properties.

Caption: A typical workflow for calculating the electronic properties of a molecule using Density Functional Theory (DFT).

Caption: The relationship between molecular structure and the resulting electronic properties of substituted pyrroles.

Technical Guide: Solubility Profile of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to bioavailability. This technical guide addresses the solubility of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a robust framework for researchers to determine its solubility profile through a detailed, standard experimental protocol. It includes a predictive qualitative assessment based on the compound's molecular structure, a step-by-step methodology for quantitative solubility determination, and a template for systematic data presentation.

Predicted Solubility Profile (Qualitative)

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses a pyrrole ring, which is aromatic and heterocyclic, contributing some degree of polarity. The presence of a propyl group and two methyl groups introduces nonpolar, aliphatic character. The carbaldehyde group (-CHO) is a polar functional group capable of acting as a hydrogen bond acceptor.

This combination of polar and nonpolar features suggests that the compound will exhibit good solubility in a range of common organic solvents.

-

High Solubility Predicted: In polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) and chlorinated solvents (e.g., dichloromethane, chloroform), which can interact favorably with the polar carbaldehyde and the pyrrole ring.

-

Moderate to Good Solubility Predicted: In alcohols (e.g., methanol, ethanol, isopropanol), where hydrogen bonding between the solvent and the carbaldehyde group can occur.

-

Lower Solubility Predicted: In purely nonpolar solvents (e.g., hexane, cyclohexane), as the molecule's polarity may limit its miscibility with these solvents.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, for concentration analysis.

-

Vortex mixer

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear, filtered solution with the same solvent used for dissolution.

-

Determine the concentration of the solute in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Chloroform | 25 | ||

| Dichloromethane | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Ethanol | 25 | ||

| Ethyl Acetate | 25 | ||

| Hexane | 25 | ||

| Isopropanol | 25 | ||

| Methanol | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Toluene | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While published quantitative solubility data for this compound is not currently available, this guide provides the necessary tools for its determination. The predictive qualitative assessment suggests good solubility in a range of polar aprotic and protic organic solvents. By following the detailed experimental protocol for the equilibrium shake-flask method, researchers can generate reliable and accurate quantitative solubility data. The provided table template and workflow diagram will aid in the systematic execution and documentation of these critical experiments, supporting further research and development efforts.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, two-step protocol for the synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde. This compound serves as a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.[1] The synthesis route involves an initial Paal-Knorr condensation to form the pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group.

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any experimental work.[2]

Overall Synthesis Pathway

The synthesis is performed in two main stages:

-

Step 1: Paal-Knorr Pyrrole Synthesis. Formation of 2,5-Dimethyl-1-propyl-1H-pyrrole from 2,5-hexanedione and n-propylamine.

-

Step 2: Vilsmeier-Haack Formylation. Conversion of the synthesized pyrrole into the target aldehyde using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Step 1: Synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole

This reaction is a classic Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine.[4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 11.41 g | 100 |

| n-Propylamine | C₃H₉N | 59.11 | 6.50 g (8.8 mL) | 110 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.41 g, 100 mmol) and glacial acetic acid (100 mL).

-

Addition of Amine: While stirring, add n-propylamine (6.50 g, 110 mmol) to the solution dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of ice-water.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

-

Purification:

-

Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil (2,5-Dimethyl-1-propyl-1H-pyrrole) can be purified further by vacuum distillation.

-

Step 2: Synthesis of this compound

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the electron-rich pyrrole ring at the C3 position.[3]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Dimethyl-1-propyl-1H-pyrrole | C₉H₁₅N | 137.22 | 10.0 g | 72.8 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 12.3 g (7.5 mL) | 80.1 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

| Hexanes/Ethyl Acetate | - | - | As needed | - |

Experimental Protocol

-

Vilsmeier Reagent Formation: In a three-neck 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (12.3 g, 80.1 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Pyrrole: Dissolve 2,5-Dimethyl-1-propyl-1H-pyrrole (10.0 g, 72.8 mmol) in anhydrous dichloromethane (100 mL) and add this solution dropwise to the Vilsmeier reagent over 30 minutes at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction is then heated to reflux (approx. 40°C) for 1 hour.

-

Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of ice-cold saturated sodium bicarbonate solution. Caution: This is an exothermic process with gas evolution.

-

Work-up:

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the contents to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

-

Purification:

-

Combine all organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure carbaldehyde.

-

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO[5] |

| Molecular Weight | 165.23 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Purity (Typical) | >95% (by GC/NMR) |

Diagrams

Caption: Overall two-step synthesis workflow.

Caption: Logical relationship of synthesis components.

References

Application Notes & Protocols: Paal-Knorr Synthesis of 1,2,5-Trisubstituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a robust and straightforward method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This method's operational simplicity and generally high yields have made it invaluable.[1][3] Pyrrole scaffolds are of significant interest in drug discovery, as they are core components of numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] These application notes provide detailed protocols for the synthesis of 1,2,5-trisubstituted pyrroles, quantitative data for various reaction conditions, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[2][8] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[3][9] This ring-closing step is often the rate-determining step.[3][10] The resulting cyclic intermediate then undergoes dehydration, losing two molecules of water to form the final aromatic pyrrole ring.[2][10] The reaction is typically catalyzed by a weak acid, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[10][11]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocols

General Protocol: Conventional Heating

This protocol describes a standard procedure for the synthesis of a 1,2,5-trisubstituted pyrrole using conventional heating.

Materials:

-

1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione) (1.0 eq)

-

Primary amine (e.g., Benzylamine) (1.0-1.2 eq)

-

Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), HCl, Acetic Acid) (0.05-0.1 eq or as solvent)[1][3][10]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq), the chosen solvent, and the primary amine (1.0-1.2 eq).[3]

-

Catalyst Addition: Add the acid catalyst to the mixture. For example, a catalytic amount of p-TsOH (0.05 eq) or a drop of concentrated HCl can be used.[1][10]

-

Reaction: Heat the mixture to reflux (e.g., 80-110 °C) and stir for the required time (typically 15 minutes to 6 hours), monitoring progress by Thin Layer Chromatography (TLC).[1][10]

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[3] Otherwise, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[10]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]

-

Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure 1,2,5-trisubstituted pyrrole.[3][14]

General Protocol: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Paal-Knorr synthesis.[1][3]

Procedure:

-

Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 eq), primary amine (1.5-3.0 eq), and a suitable solvent like ethanol or acetic acid.[3]

-

Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-150 °C) for 2-15 minutes.[1][3]

-

Workup and Purification: After cooling, perform the workup and purification as described in the conventional heating protocol.[3]

Caption: General experimental workflow for Paal-Knorr synthesis.

Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of representative 1,2,5-trisubstituted pyrroles.

Table 1: Synthesis of 1-Aryl-2,5-dimethylpyrroles Reactants: Hexane-2,5-dione and various primary aromatic amines.

| Entry | Amine (R'-NH₂) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Ref |

| 1 | Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | 92 | [1][3] |

| 2 | p-Toluidine | Acetic Acid | Acetic Acid | 110 | 30 min | 95 | [12] |

| 3 | p-Anisidine | Acetic Acid | Acetic Acid | 110 | 30 min | 94 | [12] |

| 4 | 4-Fluoroaniline | CuI/C | Solvent-free | 80 | 25 min | 96 | [4] |

Table 2: Synthesis of 1-Alkyl-2,5-dimethylpyrroles Reactants: Hexane-2,5-dione and various primary aliphatic amines.

| Entry | Amine (R'-NH₂) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Ref |

| 1 | Benzylamine | Acetic Acid | Acetic Acid | 110 | 30 min | 98 | [12] |

| 2 | n-Hexylamine | CuI/C | Solvent-free | 80 | 10 min | 97 | [4] |

| 3 | Cyclohexylamine | Acetic Acid | Water | Reflux | 2 h | 90 | [13] |

| 4 | Ethanolamine | Saccharin | Methanol | RT | 30 min | 92 | [15] |

Applications in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[7] Its structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions.[6] 1,2,5-Trisubstituted pyrroles synthesized via the Paal-Knorr reaction are crucial intermediates for developing novel therapeutics.

-

Anticancer Agents: Pyrrole derivatives have been designed to target key enzymes and receptors involved in cancer progression, such as kinases and topoisomerases.[6][7]

-

Antimicrobial Agents: The pyrrole scaffold is found in compounds with potent antibacterial and antifungal activity.[4][5] New derivatives are constantly being explored to combat the rise of drug-resistant pathogens.[5]

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents incorporate the pyrrole ring.

-

CNS-Active Agents: Pyrrole-containing compounds have been developed as CRF1 receptor antagonists for anxiety and MCHR1 antagonists for obesity.[16]

The Paal-Knorr synthesis provides an efficient and adaptable platform for generating diverse libraries of substituted pyrroles, facilitating structure-activity relationship (SAR) studies essential for modern drug discovery.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1-BENZYLPYRROLE synthesis - chemicalbook [chemicalbook.com]

- 15. rgmcet.edu.in [rgmcet.edu.in]

- 16. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery | MDPI [mdpi.com]

Vilsmeier-Haack Formylation of N-Substituted Pyrroles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, a crucial transformation in the synthesis of a wide array of pharmaceutical intermediates and biologically active molecules. The resulting N-substituted pyrrole-carbaldehydes are valuable building blocks for the elaboration of more complex molecular architectures.

These application notes provide a comprehensive overview of the Vilsmeier-Haack formylation of N-substituted pyrroles, including key quantitative data, detailed experimental protocols, and visual representations of the reaction mechanism and workflow.

I. Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt.[1] This reagent is most commonly generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] Other reagents like oxalyl chloride or thionyl chloride can also be used.[1] The electron-rich pyrrole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding aldehyde.[1]

Pyrrole and its derivatives are highly reactive substrates for this transformation due to the electron-donating nature of the nitrogen atom.[2] The regioselectivity of the formylation on the pyrrole ring is influenced by both electronic and steric factors.

II. Data Presentation: Regioselectivity and Yields

The formylation of N-substituted pyrroles can occur at either the C2 (α) or C3 (β) position. The ratio of these isomers is primarily dictated by the steric bulk of the N-substituent. Electron-withdrawing or -donating effects of the substituent play a secondary role. Below is a summary of quantitative data for the Vilsmeier-Haack formylation of various N-substituted pyrroles.

| N-Substituent | Total Yield (%) | Product Ratio (α-formyl : β-formyl) |

| Methyl | 75 | 3.4 : 1 |

| Ethyl | 75 | 5.0 : 1 |

| Isopropyl | 68 | 19.0 : 1 |

| tert-Butyl | 65 | >99 : 1 (almost exclusively α) |

| Phenyl | 93 | 9.0 : 1 |

| p-Tolyl | 95 | 8.5 : 1 |

| p-Anisyl | 96 | 8.0 : 1 |

| p-Chlorophenyl | 88 | 10.0 : 1 |

| p-Nitrophenyl | 70 | 11.0 : 1 |

III. Experimental Protocols

A. General Protocol for the Vilsmeier-Haack Formylation of an N-Substituted Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

-

In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a crystalline solid or a thick slurry.

2. Formylation Reaction:

-

Dissolve the N-substituted pyrrole (1.0 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or DMF).

-

Add the solution of the N-substituted pyrrole dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C (the optimal temperature may vary depending on the substrate's reactivity) for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

-

Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the formylated pyrrole isomers.

B. Example Protocol: Synthesis of 2-Formyl-1-phenylpyrrole

This protocol is adapted from general procedures for the formylation of N-arylpyrroles.

1. Reagent Preparation:

-

In a 100 mL two-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (3.1 mL, 40 mmol) to 0 °C.

-

Slowly add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise with stirring.

-

After the addition, stir the mixture at 0 °C for 30 minutes and then at room temperature for 30 minutes.

2. Formylation Reaction:

-

Dissolve 1-phenylpyrrole (2.86 g, 20 mmol) in anhydrous 1,2-dichloroethane (10 mL).

-

Add the 1-phenylpyrrole solution to the Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

3. Workup and Purification:

-

Cool the reaction mixture and pour it onto 100 g of crushed ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate 9:1) to yield 2-formyl-1-phenylpyrrole.

IV. Visualizations

Caption: Vilsmeier-Haack reaction mechanism.

Caption: General experimental workflow.

References

One-Pot Synthesis of Functionalized Pyrrole-3-carbaldehydes: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrrole-3-carbaldehydes is of significant interest due to the prevalence of the pyrrole scaffold in a wide array of medicinally important compounds. These structures serve as key intermediates in the synthesis of various bioactive molecules, including anticancer and antibacterial agents. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable building blocks, focusing on a highly efficient proline-catalyzed multicomponent reaction.

Pyrrole derivatives are known to exhibit a broad spectrum of biological activities.[1] Functionalized pyrroles are integral to the structure of numerous pharmaceuticals and natural products.[1] Specifically, pyrrole-3-carbaldehydes are versatile precursors for the synthesis of fused heterocyclic systems, such as pyrrolo[3,2-c]quinolines, which have demonstrated potential as kinase inhibitors and anticancer agents.[2][3]

Synthetic Methodologies: An Overview

Several one-pot methodologies have been developed for the synthesis of functionalized pyrrole-3-carbaldehydes. These include the classical Vilsmeier-Haack formylation, palladium-catalyzed three-component reactions, and a highly efficient proline-catalyzed sequential multicomponent reaction.

The Vilsmeier-Haack reaction allows for the formylation of electron-rich pyrroles.[4][5] However, controlling the regioselectivity to favor the 3-position over the more reactive 2-position can be challenging and often requires the use of sterically bulky substituents on the pyrrole nitrogen or sterically crowded formylating agents.[6]

A palladium-catalyzed three-component reaction offers an alternative route, for instance, from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, to produce 1,5-substituted pyrrole-3-carbaldehydes.[7]

The proline-catalyzed sequential multicomponent reaction stands out for its operational simplicity, mild reaction conditions, and good to excellent yields.[2][8] This method involves the one-pot reaction of an aldehyde, an aniline, and succinaldehyde, followed by an oxidative aromatization step.

This document will focus on the detailed protocol and applications of the proline-catalyzed method due to its efficiency and broad substrate scope.

Proline-Catalyzed One-Pot Synthesis of 2-Aryl-N-arylpyrrole-3-carbaldehydes

This multicomponent strategy provides a straightforward, metal-free approach to N-arylpyrrole-3-carbaldehydes.[8] The reaction proceeds via an initial in situ formation of an imine from an aromatic aldehyde and an aniline. This is followed by a proline-catalyzed Mannich reaction with succinaldehyde, intramolecular cyclization, and subsequent in situ oxidative aromatization using 2-iodoxybenzoic acid (IBX).[2][8]

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Succinaldehyde (3.0 eq, typically as a 40% aqueous solution)

-

L-Proline (0.2 eq)

-

2-Iodoxybenzoic acid (IBX) (1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aromatic aldehyde (1.0 eq) in DMSO, add the aniline (1.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate the in situ formation of the corresponding imine.

-

To this solution, add succinaldehyde (3.0 eq) and L-proline (0.2 eq).

-

Continue stirring the reaction mixture at room temperature for 8 hours.

-

After 8 hours, add IBX (1.2 eq) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for an additional 3 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired functionalized pyrrole-3-carbaldehyde.

Quantitative Data Summary

The proline-catalyzed one-pot synthesis has been successfully applied to a wide range of substituted aromatic and heteroaromatic aldehydes, affording the corresponding 2-Aryl-N-arylpyrrole-3-carbaldehydes in good to excellent yields.

| Entry | Ar (Aldehyde) | N-Ar (Aniline) | Product | Yield (%) |

| 1 | Phenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 80 |

| 2 | 4-Nitrophenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 82 |

| 3 | 4-Chlorophenyl | 4-Methoxyphenyl | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 78 |

| 4 | 4-Methylphenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(p-tolyl)-1H-pyrrole-3-carbaldehyde | 75 |

| 5 | 2-Naphthyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde | 72 |

| 6 | 3-Pyridyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | 65 |

| 7 | 2-Thienyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | 70 |

| 8 | Phenyl | Phenyl | 1,2-Diphenyl-1H-pyrrole-3-carbaldehyde | 76 |

| 9 | Phenyl | 4-Chlorophenyl | 1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 75 |

Yields are for isolated products after column chromatography.

Applications in Drug Development

Functionalized pyrrole-3-carbaldehydes are valuable intermediates for the synthesis of more complex heterocyclic scaffolds with potential therapeutic applications. For instance, they can be readily converted to pyrrolo[3,2-c]quinolines, a class of compounds known for their diverse biological activities.[2]

Synthesis of Pyrrolo[3,2-c]quinolines

Pyrrolo[3,2-c]quinolines can be synthesized from 2-aryl-N-arylpyrrole-3-carbaldehydes through an intramolecular Friedel-Crafts type cyclization. This transformation is typically promoted by a strong acid, such as polyphosphoric acid (PPA).

Biological Relevance and Signaling Pathways

Pyrrole-containing compounds have been identified as potent anticancer agents, acting through various mechanisms.[1] Some derivatives have been shown to be competitive inhibitors of key protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.[9] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways, leading to apoptosis and a reduction in tumor growth.[9]

Furthermore, certain pyrrole derivatives have been found to inhibit tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy.[10] The fused pyrrolo[3,2-c]quinoline scaffold has been associated with the inhibition of other kinases like FMS kinase and also topoisomerase, an enzyme essential for DNA replication and repair.[3][11]

Conclusion

The one-pot proline-catalyzed synthesis of functionalized pyrrole-3-carbaldehydes offers a robust and efficient method for accessing these important synthetic intermediates. The operational simplicity, mild conditions, and broad substrate scope make it an attractive strategy for researchers in both academic and industrial settings. The resulting pyrrole-3-carbaldehydes serve as versatile building blocks for the construction of medicinally relevant fused heterocyclic systems, highlighting their significance in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and approved therapeutic agents.[1][2] The substituted pyrrole ring system is a versatile pharmacophore that has been successfully incorporated into drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is a functionalized pyrrole derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[4] Its aldehyde group provides a reactive handle for various chemical transformations, making it a key building block for creating diverse compound libraries for drug discovery.

This document outlines the application of this compound as a key intermediate in the synthesis of a novel class of potential kinase inhibitors. The protocols and data presented are based on established synthetic methodologies for similar pyrrole derivatives.

Key Features of this compound:

-

Versatile Building Block: The aldehyde functional group allows for a variety of subsequent chemical reactions, including reductive amination, Wittig reactions, and condensations.[4]

-

Substituted Pyrrole Core: The dimethyl and N-propyl substitutions provide specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the final compounds.

-

Pharmaceutical Relevance: Serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new medications.[4][5]

Application: Synthesis of a Pyrrole-Based Kinase Inhibitor

This section details a representative synthetic application of this compound in the development of a hypothetical kinase inhibitor, "Pyrrolitinib." The synthetic strategy involves a key condensation reaction to form a Schiff base, followed by reduction to a stable secondary amine. This approach is a common and effective method for drug candidate synthesis.

Synthetic Workflow